Sulfachloropyrazine-(phenyl-13C6)

Isotope dilution mass spectrometry Veterinary drug residue analysis LC-MS/MS method validation

Sulfachloropyrazine-(phenyl-13C6) is a stable isotope-labeled internal standard that corrects matrix effects and ionization suppression in LC-MS/MS quantification of sulfachloropyrazine residues in food of animal origin. - 13C6-phenyl labeling provides a +6 Da mass shift, ensuring co-elution with native analyte while chromatographically resolving by mass. - ISO 17034-accredited VETRANAL® grade with 95% purity (HPLC) and 98% atom 13C enrichment for EU 2021/808 and ISO 17025 compliant confirmatory methods. - Supports pharmacokinetic studies and multi-residue sulfonamide coccidiostat panels in poultry tissues, including melanin-rich matrices where extended withdrawal times demand high sensitivity.

Molecular Formula C10H9ClN4O2S
Molecular Weight 290.68 g/mol
Cat. No. B12055977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfachloropyrazine-(phenyl-13C6)
Molecular FormulaC10H9ClN4O2S
Molecular Weight290.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl
InChIInChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1
InChIKeyQKLPUVXBJHRFQZ-UQUYMPKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfachloropyrazine-(phenyl-13C6): High-Purity Isotopically Labeled Analytical Standard for Veterinary Drug Residue Quantification


Sulfachloropyrazine-(phenyl-13C6) (CAS 1416711-61-9) is a stable isotope-labeled analog of sulfachloropyrazine (sulfaclozine), a sulfonamide antimicrobial used in veterinary medicine for the treatment of coccidiosis and bacterial infections in poultry [1]. The compound features uniform 13C6 labeling of the phenyl ring, resulting in a molecular weight of 290.68 g/mol compared to the unlabeled parent mass of 284.72 g/mol—a mass shift of +6 Da that enables its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications . This VETRANAL®-grade analytical standard is manufactured under ISO 17034 accreditation with specified purity of 95% by HPLC and 98% atom 13C isotopic enrichment, ensuring suitability for quantitative residue analysis in food of animal origin .

Why Unlabeled Sulfachloropyrazine Standards Cannot Substitute for Sulfachloropyrazine-(phenyl-13C6) in Regulated LC-MS/MS Quantification


In LC-MS/MS residue analysis, unlabeled sulfachloropyrazine reference standards suffer from matrix effects and ionization suppression that compromise quantitative accuracy. Isotope dilution mass spectrometry using Sulfachloropyrazine-(phenyl-13C6) as an internal standard corrects for these analytical variables because the 13C6-labeled analog co-elutes identically with the native analyte while being chromatographically resolved by mass difference [1]. Regulatory frameworks including EU 2021/808 and ISO 17025 explicitly require the use of stable isotope-labeled internal standards for confirmatory analysis of veterinary drug residues in food-producing animals, making unlabeled standards inadequate for accredited method validation and compliance testing .

Quantitative Differentiation of Sulfachloropyrazine-(phenyl-13C6) Relative to Unlabeled and Alternative Labeled Internal Standards


Isotopic Mass Shift and Chromatographic Co-Elution for LC-MS/MS Internal Standardization

Sulfachloropyrazine-(phenyl-13C6) provides a mass shift of +6 Da relative to the unlabeled analyte (290.68 vs. 284.72 g/mol), which is sufficient for baseline mass spectrometric resolution while maintaining chromatographic co-elution essential for accurate matrix effect correction . In contrast, deuterium-labeled analogs may exhibit reverse-phase chromatographic retention time shifts due to deuterium isotope effects, whereas 13C labeling minimizes this deviation, resulting in near-identical retention times that improve quantitative precision in complex biological matrices [1].

Isotope dilution mass spectrometry Veterinary drug residue analysis LC-MS/MS method validation

Certified Purity and Isotopic Enrichment Specifications Supporting Regulatory Compliance

Sulfachloropyrazine-(phenyl-13C6) is certified to 95% HPLC purity and 98% atom 13C isotopic enrichment . In comparison, unlabeled technical-grade sulfachloropyrazine sodium (CAS 102-65-8) is typically supplied at 98% purity without isotopic certification and lacks the traceable documentation required for use as an internal standard in regulated residue analysis . The ISO 17034-accredited production of the VETRANAL® standard ensures lot-specific certificates of analysis documenting both chemical and isotopic purity—a requirement under EU 2021/808 for confirmatory methods in food safety testing .

Analytical reference standard ISO 17034 Veterinary drug monitoring

Method Validation Performance Metrics Using Sulfachloropyrazine-(phenyl-13C6) Internal Standard

In a fully validated UHPLC-MS/MS method for sulfachloropyrazine sodium quantification in chicken plasma using a structurally related internal standard (sulfachloropyridazine), matrix effects were reported within 98.33–103.22% and extraction recoveries of 92.22–97.13% [1]. Substitution of the non-isotopic internal standard with Sulfachloropyrazine-(phenyl-13C6) would be expected to further narrow these ranges toward 100% due to identical physicochemical behavior, based on class-level principles of isotope dilution mass spectrometry . The method achieved linearity (r > 0.9991) over 0.0025–25 μg/mL and intra-day precision of 0.65–7.01% [1].

Method validation Matrix effect correction Extraction recovery

Withdrawal Time Determination in Black-Feathered Silky Fowl Using UPLC-MS

A 2024 study using UPLC-MS determined the optimum withdrawal time for sulfachloropyrazine sodium in black-feathered silky fowl to be 37.26 days, compared to 87.8 days for enrofloxacin and 24.7 days for doxycycline in the same species [1]. This species-specific residue persistence data highlights the need for validated analytical methods capable of quantifying sulfachloropyrazine residues at regulatory MRLs, for which Sulfachloropyrazine-(phenyl-13C6) serves as the requisite internal standard .

Withdrawal time Residue depletion Food safety

Residue Depletion Kinetics in Broiler Chickens Following Therapeutic Dosing

A residue depletion study in healthy broilers administered sulfachlorpyrazine at 50 mg/kg body weight once daily for 3 consecutive days reported that on day 5 post-medication, residue concentrations in all edible tissues exceeded EU MRLs, with the highest concentrations measured in muscle [1]. The study calculated a maximum withdrawal time of 14 days to ensure consumer safety, with HPLC method LOD of 18.40 ng/mL and LOQ of 55.70 ng/mL [1]. This establishes a quantitative baseline for residue depletion that requires precise LC-MS/MS quantification using 13C6-labeled internal standards for regulatory compliance testing .

Residue depletion MRL compliance Broiler chicken

Anticoccidial Efficacy Comparison: Sulfachloropyrazine vs. Toltrazuril in Delayed Treatment

In experimentally induced Eimeria tenella infection in broiler chickens, sulfachlorpyrazine and toltrazuril were compared head-to-head. When treatment was initiated 24 h post-infection, both drugs provided similar protection against mortality and weight gain reduction, but toltrazuril was more effective in reducing intestinal lesions [1]. However, when medication was delayed until 72 h post-infection, sulfachlorpyrazine proved more effective in preventing reduction of weight gain and intestinal lesions caused by the parasites [1]. This demonstrates a temporal therapeutic window advantage for sulfachloropyrazine in late-presentation coccidiosis cases.

Coccidiosis Eimeria tenella Comparative efficacy

Recommended Application Scenarios for Sulfachloropyrazine-(phenyl-13C6) Based on Quantitative Evidence


Regulatory Residue Monitoring in Poultry Tissues for Export Compliance

Laboratories performing confirmatory analysis of sulfachloropyrazine residues in chicken muscle, liver, kidney, and fat/skin for EU and FDA export certification should procure Sulfachloropyrazine-(phenyl-13C6) as the internal standard for LC-MS/MS isotope dilution methods. The 98% atom 13C enrichment and ISO 17034-accredited documentation meet EU 2021/808 requirements for confirmatory analysis . The 14-day withdrawal period established in broiler studies [1] and the 37.26-day withdrawal time in black-feathered silky fowl [2] define the analytical sensitivity requirements that this 13C6-labeled standard supports.

Pharmacokinetic and Residue Depletion Studies in Poultry

Researchers conducting pharmacokinetic studies of sulfachloropyrazine sodium in chickens require a validated UHPLC-MS/MS method with an isotopically labeled internal standard to correct for matrix effects in plasma (reported as 98.33–103.22% when using a structural analog IS) . Sulfachloropyrazine-(phenyl-13C6) provides near-identical chromatographic behavior and mass spectrometric resolution (+6 Da shift), enabling precise quantitation across the 0.0025–25 μg/mL linear range required for PK parameter estimation .

Method Development and Validation for Coccidiostat Multi-Residue Panels

Analytical laboratories developing multi-residue LC-MS/MS methods for sulfonamide coccidiostats in food of animal origin require a certified 13C6-labeled sulfachloropyrazine standard to serve as the internal standard for that specific analyte . The compound's 13C6-phenyl labeling minimizes deuterium-associated retention time shifts, ensuring accurate co-elution with the native analyte across various C18 column chemistries and mobile phase gradients [1]. This is particularly relevant given sulfachloropyrazine's established efficacy against Eimeria tenella [2] and its distinct withdrawal time profile compared to other sulfonamides [3].

Species-Specific Residue Studies in Black-Feathered Silky Fowl

The unique melanin-associated drug retention observed in black-feathered silky fowl—resulting in a 37.26-day withdrawal time for sulfachloropyrazine sodium compared to 87.8 days for enrofloxacin and 24.7 days for doxycycline —creates a specialized analytical need. Laboratories serving this niche poultry market require validated methods with isotopically labeled internal standards to achieve the sensitivity and accuracy necessary for detecting residues at regulatory MRLs in melanin-rich tissues. Sulfachloropyrazine-(phenyl-13C6) is the appropriate internal standard for this application.

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